2-(Furan-2-yl)-2-oxoacetaldehyde

Description

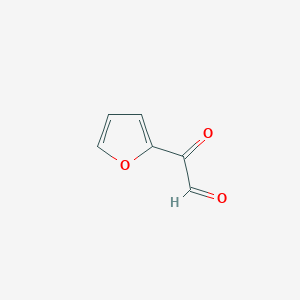

Structure

2D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3/c7-4-5(8)6-2-1-3-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLMJMMVZNCODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168968 | |

| Record name | 2-Furanacetaldehyde, alpha-oxo-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17090-71-0 | |

| Record name | 2-Furanacetaldehyde, alpha-oxo-, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017090710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanacetaldehyde, alpha-oxo-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Furan-2-yl)-2-oxoacetaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(Furan-2-yl)-2-oxoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties, safety information, and potential reactivity of this compound. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information from chemical suppliers and draws inferences from the well-documented chemistry of related furan-containing compounds.

This compound, with CAS Number 17090-71-0, is a solid organic compound featuring a furan ring substituted with a glyoxal group.[1][2] Its core structure consists of an aldehyde and a ketone, making it a reactive bifunctional molecule. It is typically supplied as a yellow solid.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 17090-71-0 | [1][2][3] |

| Molecular Formula | C₆H₄O₃ | [1][2] |

| Molecular Weight | 124.09 g/mol | [1] |

| Physical State | Solid | [2] |

| Appearance | Yellow solid | [2] |

| Melting Point | 68-70 °C | [2] |

| SMILES Code | O=CC(=O)C1=CC=CO1 | [1] |

| InChI Key | InChI=1S/C6H4O3/c7-4-5(8)6-2-1-3-9-6/h1-4H | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C, Desiccated |[1][2][4] |

References

An In-depth Technical Guide to 2-(Furan-2-yl)-2-oxoacetaldehyde (CAS: 17090-71-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Furan-2-yl)-2-oxoacetaldehyde, also known as 2-furylglyoxal, a heterocyclic dicarbonyl compound. This document collates available chemical, analytical, and synthetic data, offering a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Chemical and Physical Properties

This compound is a yellow solid at room temperature. Its core structure consists of a furan ring substituted with a glyoxal moiety. This combination of a heteroaromatic ring and a reactive dicarbonyl system makes it an interesting building block for the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 17090-71-0 | N/A |

| Molecular Formula | C₆H₄O₃ | [1][2] |

| Molecular Weight | 124.09 g/mol | [1][2] |

| Appearance | Yellow solid | N/A |

| Melting Point | 68-70 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| SMILES | O=CC(=O)c1ccco1 | [1] |

| InChI Key | LPLMJMMVZNCODI-UHFFFAOYSA-N | N/A |

Synthesis

The primary route for the synthesis of this compound is the oxidation of 2-acetylfuran using selenium dioxide (SeO₂). This is a well-established method for the oxidation of α-methylenic ketones to 1,2-dicarbonyl compounds, often referred to as the Riley oxidation.

Experimental Protocol: Selenium Dioxide Oxidation of 2-Acetylfuran

This protocol is adapted from the general procedure for the selenium dioxide oxidation of acetophenones.

Materials:

-

2-Acetylfuran

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (or other suitable drying agent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend selenium dioxide (1.0 equivalent) in a mixture of 1,4-dioxane and a small amount of water.

-

Addition of Starting Material: Heat the mixture to 50-60 °C with stirring until the selenium dioxide dissolves. To this solution, add 2-acetylfuran (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete when a black precipitate of elemental selenium is observed.

-

Work-up: After cooling to room temperature, decant the hot solution from the precipitated selenium. Remove the dioxane and water from the filtrate by distillation, initially at atmospheric pressure and then under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation.

Safety Precautions: Selenium compounds are toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Analytical Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aldehydic proton (likely a singlet in the region of 9-10 ppm). Three signals for the furan ring protons, exhibiting characteristic coupling patterns (a doublet of doublets, and two doublets) in the aromatic region (around 6.5-8.0 ppm). |

| ¹³C NMR | Resonances for two carbonyl carbons (one for the aldehyde and one for the ketone) in the downfield region (typically >180 ppm). Four signals for the furan ring carbons. |

| IR Spectroscopy | Strong absorption bands characteristic of C=O stretching for both the aldehyde and ketone functionalities (typically in the range of 1650-1750 cm⁻¹). C-H stretching vibrations for the furan ring and the aldehyde. C-O-C stretching of the furan ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (124.09 g/mol ). Fragmentation patterns would likely involve the loss of CO, CHO, and cleavage of the furan ring. |

Biological Activity and Potential Applications

To date, there is a lack of specific studies on the biological activity of this compound. However, the furan scaffold is a common motif in a wide range of biologically active molecules, suggesting potential areas for investigation.[2][3] Furan derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Many furan-containing compounds have shown efficacy against various bacterial and fungal strains.[4][5][6]

-

Anticancer Activity: Some furan derivatives have demonstrated cytotoxic effects against cancer cell lines.[7]

-

Enzyme Inhibition: The furan ring can be found in molecules that act as inhibitors for various enzymes.[8]

-

Anti-inflammatory Activity: Certain furan derivatives possess anti-inflammatory properties.[9]

The dicarbonyl functionality of this compound also suggests potential reactivity with biological nucleophiles, such as amino acid residues in proteins, which could be a mechanism for biological activity.

Given the diverse bioactivities of related compounds, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Caption: Diverse biological activities associated with the furan scaffold.

Conclusion

This compound is a readily accessible heterocyclic compound with potential for further chemical exploration. This technical guide provides a foundation for researchers by summarizing its key properties, outlining a reliable synthetic protocol, and discussing its potential, though currently unexplored, biological significance. The rich chemistry of the furan nucleus and the reactivity of the dicarbonyl moiety make this compound a promising candidate for the development of novel molecules with diverse applications in medicinal chemistry and materials science. Further investigation into its biological profile is highly encouraged to unlock its full potential.

References

- 1. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijabbr.com [ijabbr.com]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. archivepp.com [archivepp.com]

- 5. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 6. Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of copper complexes of 2-furaldehyde oxime derivatives in murine and human tissue cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-(Furan-2-yl)-2-oxoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Furan-2-yl)-2-oxoacetaldehyde, a derivative of the versatile furan scaffold, is a molecule of interest in synthetic and medicinal chemistry. The furan ring is a common motif in a wide array of biologically active compounds, contributing to a diverse range of pharmacological activities.[1][2] This technical guide provides a summary of the known properties of this compound, alongside general methodologies for the synthesis and characterization of related furan derivatives. While specific experimental data for this compound is limited in the public domain, this guide aims to equip researchers with foundational knowledge.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₄O₃ | [3] |

| Molecular Weight | 124.09 g/mol | [3] |

| CAS Number | 17090-71-0 | [3][4] |

| Melting Point | 68-70 °C | [5] |

| SMILES Code | O=CC(=O)C1=CC=CO1 | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Synthesis and Characterization

General Synthetic Approach

The synthesis of functionalized furans often involves the modification of a pre-existing furan ring. For instance, the synthesis of 2-(furan-2-yl)-2-oxoacetic acid, a closely related compound, has been achieved through a one-pot reaction starting from furfural and nitromethane.[6] Another relevant synthetic procedure is the formylation of furan under adapted Vilsmeier conditions to produce furan-2-carbaldehyde, which can be a precursor for further elaboration.[7]

General Characterization Methods

The characterization of furan derivatives typically employs a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms, respectively.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) and furan ring vibrations.[7]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[7]

Biological Activity of Furan Derivatives

Furan-containing compounds are known to exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[1][2]

Antimicrobial Activity

Numerous furan derivatives have demonstrated potent antibacterial and antifungal properties.[1] The specific substitutions on the furan ring play a significant role in modulating their antimicrobial efficacy.

Anti-inflammatory and Antioxidant Properties

Furan derivatives have been investigated for their anti-inflammatory and antioxidant activities.[8] These properties are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways.[8]

Neuroprotective Potential

Recent research has highlighted the neuroprotective potential of furan-containing compounds.[8] Their antioxidant and anti-inflammatory effects are considered key mechanisms in mitigating neuronal damage associated with neurodegenerative diseases.[8]

Experimental Workflow: General Synthesis of a Furan Derivative

The following diagram illustrates a generalized workflow for the synthesis and characterization of a furan derivative, based on common laboratory practices.

Caption: A generalized workflow for the synthesis and characterization of a furan derivative.

Conclusion

This compound represents a chemical entity with potential for further investigation in various scientific domains, particularly in the development of novel therapeutic agents. While specific experimental data for this compound remains scarce, the broader understanding of furan chemistry and the biological significance of furan derivatives provide a solid foundation for future research endeavors. The methodologies and general principles outlined in this guide are intended to support researchers in their exploration of this and related compounds.

References

- 1. ijabbr.com [ijabbr.com]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. 17090-71-0|this compound|BLD Pharm [bldpharm.com]

- 4. glpbio.com [glpbio.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Furan-2-yl)-2-oxoacetaldehyde: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-(Furan-2-yl)-2-oxoacetaldehyde, a valuable building block in organic synthesis. The document details the key synthetic route from 2-acetylfuran via Riley oxidation, including a thorough experimental protocol. Quantitative data is summarized for clarity, and a visual representation of the synthesis workflow is provided.

Compound Structure and Properties

This compound, also known as 2-furylglyoxal, is an organic compound featuring a furan ring substituted with a glyoxal group. This unique structure, combining an aromatic heterocycle with a reactive 1,2-dicarbonyl moiety, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₄O₃ | [1] |

| Molecular Weight | 124.09 g/mol | [2] |

| CAS Number | 17090-71-0 | [1][2] |

| Appearance | Yellow solid | [3] |

| Melting Point | 68-70 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the oxidation of the α-methylene group of 2-acetylfuran. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is a well-established and reliable method for this transformation.[4]

Synthesis of the Precursor: 2-Acetylfuran

The starting material, 2-acetylfuran, can be synthesized via the Friedel-Crafts acylation of furan with acetic anhydride.[5][6] This reaction is typically catalyzed by a Lewis acid.

Reaction Scheme: Furan + Acetic Anhydride → 2-Acetylfuran

Oxidation of 2-Acetylfuran to this compound

The core of the synthesis is the Riley oxidation of 2-acetylfuran. This reaction selectively oxidizes the methyl group adjacent to the carbonyl to an aldehyde, forming the desired 1,2-dicarbonyl compound.[4]

Reaction Scheme: 2-Acetylfuran + SeO₂ → this compound

A general experimental protocol for the Riley oxidation of a ketone is provided below, which can be adapted for the synthesis of this compound.

Experimental Protocol: Riley Oxidation of a Ketone[3]

Materials:

-

Ketone (e.g., 2-acetylfuran)

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Diethyl ether

-

Celite

-

Silica gel

Procedure:

-

In a pressure tube, dissolve the ketone (1.0 eq) in 1,4-dioxane.

-

Add selenium dioxide (2.0 eq) to the solution at 23 °C.

-

Stir the resulting suspension vigorously and heat to 100 °C.

-

Maintain the reaction at this temperature for 7 hours.

-

After cooling, dilute the reaction mixture with diethyl ether.

-

Filter the suspension through a short pad of Celite, washing the pad with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired 1,2-dicarbonyl product.

Note: While a 70% yield has been reported for a generic ketone in this protocol, the specific yield for the oxidation of 2-acetylfuran may vary.[3] Further optimization may be required to achieve higher yields.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Acetylfuran | [4] |

| Reagent | Selenium Dioxide (SeO₂) | [4] |

| Reaction Type | Riley Oxidation | [4] |

| Solvent | 1,4-Dioxane | [3] |

| Reaction Temperature | 100 °C | [3] |

| Reaction Time | 7 hours | [3] |

| Product Melting Point | 68-70 °C | [3] |

| Reported Yield (General Ketone) | 70% | [3] |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show signals corresponding to the aldehyde proton and the three protons on the furan ring.

-

¹³C NMR: The spectrum should display six distinct signals for the six carbon atoms in the molecule, including two carbonyl carbons and four carbons of the furan ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching vibrations of the ketone and aldehyde functionalities, as well as bands associated with the furan ring, are expected.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound from furan.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (2R)-2-(furan-2-yl)-2-hydroxyacetic acid | C6H6O4 | CID 758262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Riley Oxidation | NROChemistry [nrochemistry.com]

- 4. Riley oxidation - Wikipedia [en.wikipedia.org]

- 5. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]

- 6. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 2-(Furan-2-yl)-2-oxoacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(Furan-2-yl)-2-oxoacetaldehyde, a valuable building block in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis of predicted spectroscopic data based on established principles and extensive data from structurally related furan derivatives. Furthermore, detailed experimental protocols for the synthesis of a closely related precursor and for the spectroscopic characterization of furan-containing compounds are provided to facilitate its practical application in a research setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data of similar compounds, including furfural, 2-acetylfuran, and other 2-substituted furan derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.70 | s | - | Aldehydic proton (-CHO) |

| ~7.80 | dd | J = 1.8, 0.8 Hz | H-5 (furan ring) |

| ~7.30 | dd | J = 3.6, 0.8 Hz | H-3 (furan ring) |

| ~6.65 | dd | J = 3.6, 1.8 Hz | H-4 (furan ring) |

Note: The chemical shifts of the furan protons are based on data from similar 2-acylfurans. The aldehyde proton chemical shift is a typical value for α-ketoaldehydes.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | Aldehydic Carbonyl (C=O) |

| ~180 | Ketonic Carbonyl (C=O) |

| ~152 | C-2 (furan ring) |

| ~150 | C-5 (furan ring) |

| ~122 | C-3 (furan ring) |

| ~114 | C-4 (furan ring) |

Note: The predicted chemical shifts are based on the analysis of 2-furoic acid, 2-furoyl chloride, and general values for α,β-unsaturated ketones and aldehydes.[1][2][3]

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3130 | Medium | C-H stretching (furan ring) |

| ~2820, ~2720 | Medium | C-H stretching (aldehyde) |

| ~1710 | Strong | C=O stretching (ketone, conjugated) |

| ~1680 | Strong | C=O stretching (aldehyde, conjugated) |

| ~1570, ~1470 | Medium-Strong | C=C stretching (furan ring) |

| ~1020 | Strong | C-O-C stretching (furan ring) |

Note: The characteristic aldehyde C-H stretches and the two distinct carbonyl absorptions are key features. The conjugation with the furan ring is expected to lower the carbonyl stretching frequencies.[4][5][6]

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 124 | Moderate | [M]⁺ (Molecular Ion) |

| 95 | High | [M-CHO]⁺ (Loss of formyl radical) |

| 67 | Moderate | [Furan]⁺ |

| 39 | High | [C₃H₃]⁺ |

Note: The primary fragmentation is expected to be the alpha-cleavage of the formyl group, leading to a stable furoyl cation (m/z 95) as the base peak.[7][8][9][10]

Experimental Protocols

Synthesis of 2-(Furan-2-yl)-2-oxoacetic acid (A Precursor)

This protocol describes a one-pot synthesis of 2-(furan-2-yl)-2-oxoacetic acid, a potential precursor to this compound.[11]

Materials:

-

Furfural

-

Nitromethane

-

Methanol

-

Acetic Acid

-

Copper(II) acetate

-

Hydrochloric acid

Procedure:

-

A two-step, one-pot reaction is carried out starting with furfural and nitromethane.

-

In the second step, acetic acid is added to adjust the solvent ratio of methanol:acetic acid:water to 1:1:4.

-

Copper(II) acetate is added, with the amount being 10% relative to the initial amount of furfural.

-

The reaction is conducted at 90°C for 3 hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Acetic acid and methanol are removed using a rotary evaporator, resulting in a suspension.

-

The pH of the solution is adjusted to 3 with hydrochloric acid to yield the final product, 2-(furan-2-yl)-2-oxoacetic acid.

General Protocol for NMR Sample Preparation and Analysis

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.[12][13][14]

Materials:

-

NMR tube (5 mm)

-

Deuterated solvent (e.g., CDCl₃)

-

Analyte (this compound)

-

Pipette

-

Vortex mixer

Procedure:

-

Accurately weigh approximately 5-20 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

The sample is then ready for analysis in an NMR spectrometer. Data is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

General Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient method for obtaining infrared spectra of solid and liquid samples with minimal preparation.[15][16][17][18][19]

Apparatus:

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal surface.

-

For solid samples, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.

General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[20][21][22][23][24]

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer.

-

Appropriate GC column (e.g., a non-polar or medium-polarity column).

Procedure:

-

Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (typically 1 µL) of the solution into the GC injection port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where separation of components occurs based on their boiling points and interactions with the stationary phase.

-

The separated components elute from the column and enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized (typically by electron ionization) and fragmented.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic and Characterization Workflow.

Caption: Spectroscopic Data Analysis Workflow.

References

- 1. 2-Furoyl chloride(527-69-5) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Furoyl chloride(527-69-5) 13C NMR [m.chemicalbook.com]

- 3. 2-Furoic acid(88-14-2) 13C NMR spectrum [chemicalbook.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 8. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. GCMS Section 6.11.4 [people.whitman.edu]

- 11. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]

- 12. web.uvic.ca [web.uvic.ca]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. How to make an NMR sample [chem.ch.huji.ac.il]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 17. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 20. Gas Chromatography Mass Spectrometry (GC-MS) Information | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. GC-MS Sample Preparation | Thermo Fisher Scientific - NL [thermofisher.com]

- 23. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]

- 24. diverdi.colostate.edu [diverdi.colostate.edu]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(Furan-2-yl)-2-oxoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde group in 2-(Furan-2-yl)-2-oxoacetaldehyde. This α-ketoaldehyde possesses two electrophilic carbonyl centers and a furan ring, making it a versatile building block in organic synthesis and a molecule of interest in medicinal chemistry. Understanding the chemoselectivity of its reactions is paramount for its effective utilization. This document details the preferential reactivity of the aldehyde moiety, supported by established principles of organic chemistry. It offers detailed experimental protocols for key transformations, quantitative data from analogous systems, and visual diagrams of reaction pathways and workflows to facilitate comprehension and application in a research and development setting.

Structural and Reactivity Analysis

This compound is characterized by a furan ring substituted at the 2-position with a glyoxalyl group. The inherent chemical properties of this molecule are dictated by the interplay of its constituent functional groups: the furan ring, the ketone, and the aldehyde.

The aldehyde group is generally more reactive towards nucleophilic attack than the ketone group. This enhanced reactivity is attributed to two primary factors:

-

Steric Hindrance: The aldehyde carbonyl is flanked by a hydrogen atom and a carbon atom, presenting a less sterically hindered environment for an incoming nucleophile compared to the ketone, which is bonded to two carbon atoms.[1][2]

-

Electronic Effects: The single alkyl/aryl substituent on the aldehyde carbonyl provides less electron-donating inductive effect compared to the two substituents on the ketone.[1][2] This results in a greater partial positive charge on the aldehyde carbonyl carbon, rendering it more electrophilic.[1][2]

The furan ring, being an electron-rich aromatic system, can influence the reactivity of the adjacent carbonyl groups. However, the strong electron-withdrawing nature of the two carbonyl groups diminishes the electron-donating effect of the furan ring on the aldehyde.

Key Reactions of the Aldehyde Group

The pronounced electrophilicity of the aldehyde group in this compound allows for a range of selective chemical transformations. The following sections detail some of the most pertinent reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes and ketones.[1] Due to its higher reactivity, the aldehyde group in this compound will be the primary site of nucleophilic attack.

The selective reduction of the aldehyde group in the presence of a ketone can be achieved using mild reducing agents. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation, converting the aldehyde to a primary alcohol while leaving the ketone largely unaffected under controlled conditions.[3]

Reaction with hydrazine and its derivatives selectively at the aldehyde position yields the corresponding hydrazone. This reaction is a condensation reaction involving the initial nucleophilic addition of the hydrazine to the aldehyde carbonyl, followed by dehydration.[4][5]

Carbon-Carbon Bond Forming Reactions

The aldehyde group serves as an excellent electrophile for various carbon-carbon bond-forming reactions.

The Wittig reaction provides a powerful method for the conversion of aldehydes and ketones to alkenes.[6][7] Stabilized Wittig reagents exhibit a high degree of selectivity for aldehydes over ketones.[8] The reaction of this compound with a phosphorus ylide will predominantly occur at the aldehyde carbonyl to yield a furan-substituted α,β-unsaturated ketone.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[9][10] This reaction is typically base-catalyzed and is highly effective with aldehydes.[9] The reaction with this compound will selectively form a new carbon-carbon double bond at the aldehyde position.[11][12]

Oxidation

The aldehyde group can be selectively oxidized to a carboxylic acid using mild oxidizing agents without affecting the ketone or the furan ring. Reagents such as silver oxide or buffered potassium permanganate can be employed for this transformation. This would yield 2-(furan-2-yl)-2-oxoacetic acid, a valuable synthetic intermediate.[13]

Quantitative Data Presentation

The following tables summarize representative quantitative data for reactions analogous to those described for this compound. This data is provided to give an indication of expected yields and reaction times.

Table 1: Selective Reduction of Aldehydes in the Presence of Ketones

| Substrate (Aldehyde/Ketone) | Reducing System | Time (min) | Aldehyde Conversion (%) | Ketone Conversion (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde/Acetophenone | NaBH₄/Na₂C₂O₄/H₂O | 90 | 100 | <5 | [14] |

| 4-Nitrobenzaldehyde/Acetophenone | NaBH₄/Na₂C₂O₄/H₂O | 80 | 100 | <5 | [14] |

| Cinnamaldehyde/Chalcone | NaBH₄/Na₂C₂O₄/H₂O | 120 | 100 (1,2-reduction) | <5 |[14] |

Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile

| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ni(NO₃)₂·6H₂O (5 mol%) | Water | 10 min | 95 | [15] |

| 4-Chlorobenzaldehyde | Ni(NO₃)₂·6H₂O (5 mol%) | Water | 15 min | 92 | [15] |

| Furfural | Tris(2-aminoethyl)amine/MgO | Ethanol | 30 min | ~95 | [11] |

| 5-(Hydroxymethyl)furan-2-carbaldehyde | Biogenic Carbonates | Solvent-free | 1 h | 78 |[2] |

Table 3: Wittig Reaction of Aldehydes

| Aldehyde | Wittig Reagent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | DMF | 73.5 | [16] |

| Various Aromatic Aldehydes | (Triphenylphosphoranylidene)acetonitrile | None | Aqueous | Good to Excellent |[17] |

Experimental Protocols

The following are detailed experimental protocols for the key reactions discussed. These are based on established procedures for similar substrates and should be adapted and optimized for this compound.

Selective Reduction of the Aldehyde Group

Objective: To selectively reduce the aldehyde in this compound to a primary alcohol.

Procedure (Adapted from[14]):

-

In a round-bottom flask, dissolve this compound (1.0 eq) in water (0.2 M).

-

Add sodium oxalate (Na₂C₂O₄) (3.0 eq) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 1.5-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(furan-2-yl)-1-hydroxy-2-oxoethane.

Knoevenagel Condensation with Malononitrile

Objective: To perform a Knoevenagel condensation at the aldehyde position of this compound.

Procedure (Adapted from[18]):

-

To a 25 mL round-bottom flask containing ethanol (10 mL), add malononitrile (1.0 eq, 66 mg per mmol of aldehyde).

-

Add this compound (1.0 eq).

-

Add the desired catalyst (e.g., 10 mg of an amino-functionalized framework, or a few drops of piperidine).

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

-

Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Wittig Reaction with a Stabilized Ylide

Objective: To synthesize an α,β-unsaturated ketone from this compound via a Wittig reaction.

Procedure (Adapted from general Wittig reaction conditions[8]):

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for a methylene group) (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add a strong base (e.g., n-butyllithium in hexanes, 1.05 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the ylide solution to -78 °C (dry ice/acetone bath).

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.

Visualizations

Reaction Pathways

Caption: Key selective reactions of the aldehyde group in this compound.

Experimental Workflow for Knoevenagel Condensation

Caption: A typical experimental workflow for the Knoevenagel condensation.

Logical Relationship of Reactivity

Caption: Factors governing the selective reactivity of the aldehyde group.

Conclusion

The aldehyde group of this compound is the more reactive of the two carbonyl functionalities, a consequence of both steric and electronic factors. This inherent chemoselectivity allows for a wide range of transformations to be performed selectively at the aldehyde position, including reduction, oxidation, and various carbon-carbon bond-forming reactions. This guide provides the foundational knowledge, practical experimental protocols, and comparative data necessary for researchers to effectively utilize this versatile molecule in their synthetic endeavors. The provided diagrams offer a clear visual representation of the key concepts and workflows, further aiding in the design and execution of experiments involving this compound.

References

- 1. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 5. The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation [scirp.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Furan synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]

- 14. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones : Oriental Journal of Chemistry [orientjchem.org]

- 15. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. researchgate.net [researchgate.net]

- 18. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Landscape of Furan Derivatives: A Technical Guide for Drug Development

Introduction

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to act as a structural mimic for other functionalities have made it a cornerstone in the design of novel therapeutic agents. Furan derivatives are found in numerous natural products and have been successfully incorporated into a wide array of pharmaceuticals, demonstrating a remarkable breadth of biological activity.[2] These compounds have shown significant promise in treating a multitude of human diseases, including cancer, microbial infections, inflammatory disorders, and neurodegenerative conditions.[3][4] This technical guide provides an in-depth exploration of the therapeutic potential of furan derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Anticancer Applications

Furan-containing molecules have emerged as a significant class of anticancer agents, exhibiting potent cytotoxicity against a variety of tumor cell lines.[5] Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways involved in cell proliferation and survival to the disruption of cellular microtubule dynamics.[5][6]

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

A primary mechanism through which furan derivatives exert their anticancer effects is the inhibition of the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[7] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many human cancers.[7][8] Certain furan derivatives have been shown to suppress this pathway, leading to decreased phosphorylation of Akt and downstream effectors like mTOR, ultimately inducing apoptosis and halting cell cycle progression in cancer cells.[5][7]

Caption: Furan derivatives can inhibit the PI3K/Akt pathway, a key cancer survival route.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of furan derivatives has been quantified against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Furan Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Ref. |

| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast) | 4.06 | Staurosporine | [6] |

| Furan-based N-phenyl triazinone | MCF-7 (Breast) | 2.96 | Staurosporine | [6] |

| Furan-Oxadiazole Hybrid | A549 (Lung) | 6.3 | Crizotinib (8.54) | [5] |

| Furan-Thiadiazole-Oxadiazole Hybrid | HepG2 (Liver) | ~5-10 (range) | Doxorubicin | [3] |

| Furan-Pyridinone Derivative | KYSE70 (Esophageal) | 0.655 µg/mL | - | [9] |

| Pyrazolyl-Chalcone Hybrid | A549 (Lung) | 27.7 µg/mL | Doxorubicin (28.3) | [10] |

| Pyrazolyl-Chalcone Hybrid | HepG2 (Liver) | 26.6 µg/mL | Doxorubicin (21.6) | [10] |

| Various Furan Derivatives | HeLa (Cervical) | 0.08 - 8.79 (range) | - | [5] |

| Various Furan Derivatives | SW620 (Colorectal) | Moderate to Potent | - | [5] |

Experimental Protocols

1.3.1. General Synthesis of a Furan-Based Carbohydrazide Derivative

This protocol is a representative example for the synthesis of anticancer furan derivatives, adapted from described procedures.[6]

-

Starting Material Preparation: Suspend the precursor, 2-(3,4-dimethoxybenzamido)-3-(furan-2-yl)acrylic acid (1 mmol), in absolute ethanol (20 mL).

-

Reagent Addition: Add 4-Pyridine carbohydrazide (1 mmol) to the suspension.

-

Reaction: Heat the reaction mixture at reflux for four hours.

-

Concentration: Following the reflux period, concentrate the mixture under reduced pressure.

-

Crystallization and Isolation: Cool the concentrated solution to allow the solid product to crystallize. Filter the resulting solid and recrystallize from absolute ethanol to yield the pure furan-based carbohydrazide derivative.

-

Characterization: Confirm the structure of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

1.3.2. Cytotoxicity Evaluation via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic effects of compounds.[11][12]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized furan derivatives for a 24-hour period. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).

-

MTT Addition: After the treatment period, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[11][13]

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the purple formazan crystals.[1][13]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Applications

Furan derivatives possess a broad spectrum of antimicrobial activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria as well as various fungal pathogens.[4] Their mechanisms often involve the selective inhibition of microbial growth or the modification of essential microbial enzymes.[7]

Mechanism of Action: Disruption of Microbial Processes

The antimicrobial action of furan derivatives is multifaceted. For bacteria, compounds like nitrofurantoin are known to be reduced by bacterial flavoproteins to reactive intermediates. These intermediates can then damage ribosomal proteins, DNA, and other macromolecules essential for bacterial survival. Other derivatives function by inhibiting key enzymes involved in cell wall synthesis or folate metabolism, leading to bacteriostatic or bactericidal effects. In fungi, furan-containing molecules can disrupt membrane integrity or inhibit enzymes crucial for fungal viability.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchhub.com [researchhub.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Stability and Storage of 2-(Furan-2-yl)-2-oxoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 2-(Furan-2-yl)-2-oxoacetaldehyde. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this document combines reported storage recommendations with inferred knowledge from analogous chemical structures, such as α-ketoaldehydes, aryl glyoxals, and other furan-containing molecules. The experimental protocols provided are generalized procedures based on established methodologies for stability testing of reactive small molecules.

Chemical Properties and Structure

This compound, also known as 2-furylglyoxal, is a dicarbonyl compound featuring a furan ring attached to a glyoxal moiety. Its structure contains reactive functional groups—an aldehyde and a ketone—making it a versatile synthon in organic chemistry but also susceptible to various degradation pathways.

Chemical Structure:

Molecular Formula: C₆H₄O₃ Molecular Weight: 124.09 g/mol CAS Number: 17090-71-0

Summary of Stability and Storage Conditions

The stability of this compound is influenced by temperature, light, air, and the presence of moisture or reactive solvents. The following tables summarize the recommended storage conditions for the neat compound and its solutions, based on information from chemical suppliers and the general chemistry of α-ketoaldehydes.

Table 1: Recommended Storage Conditions for Neat this compound

| Parameter | Recommended Condition | Rationale and Remarks |

| Temperature | 2-8°C (Refrigeration)[1] | To minimize thermal degradation and potential polymerization. Lower temperatures slow down reaction rates. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[2] | The aldehyde functionality is susceptible to oxidation. An inert atmosphere prevents oxidative degradation. |

| Light Exposure | Store in the dark (amber vial)[3] | Furan-containing compounds can be sensitive to light, which can catalyze degradation reactions. |

| Moisture | Desiccated conditions[2] | The compound is hygroscopic and can form a hydrate. Moisture can also facilitate hydrolytic degradation pathways. |

| Shelf Life | Approximately 1095 days (3 years) under optimal conditions[2] | This is an estimated shelf life provided by a supplier and assumes strict adherence to the recommended storage conditions. Regular purity checks are advised. |

Table 2: Recommended Storage Conditions for this compound Stock Solutions

| Parameter | Recommended Condition | Rationale and Remarks |

| Temperature | -20°C (for up to 1 month)[4][5] or -80°C (for up to 6 months)[4][5] | Frozen storage significantly reduces the rate of degradation in solution. The lower temperature is preferred for longer-term storage. Avoid repeated freeze-thaw cycles by storing in aliquots. |

| Solvent | Anhydrous, non-protic solvents are preferred. | Protic solvents (e.g., water, methanol) can react with the aldehyde to form hydrates or hemiacetals. The choice of solvent should be based on experimental needs and a preliminary stability assessment. |

| Container | Tightly sealed vials with an inert gas overlay. | To prevent solvent evaporation and exposure to air and moisture. |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated. The high reactivity of the dicarbonyl moiety and the electronic nature of the furan ring contribute to its potential instability.

-

Oxidation: The aldehyde group is highly susceptible to oxidation to the corresponding carboxylic acid, forming 2-(furan-2-yl)-2-oxoacetic acid. This can be initiated by atmospheric oxygen.

-

Hydration: In the presence of water, the aldehyde can reversibly form a gem-diol hydrate. While often reversible, this can be a precursor to other reactions.

-

Polymerization/Condensation: Aldehydes can undergo self-condensation reactions (e.g., aldol condensation), especially in the presence of acid or base catalysts, leading to the formation of oligomeric or polymeric impurities.

-

Furan Ring Opening: The furan ring can be susceptible to cleavage under strongly acidic or oxidative conditions, leading to the formation of butenedial derivatives.

The following diagram illustrates the logical relationship between storage conditions and the stability of the compound.

Caption: Relationship between storage conditions and compound stability.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These studies are crucial for identifying potential degradants and developing stability-indicating analytical methods.

4.1. Preparation of Stock and Working Solutions

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable anhydrous solvent (e.g., acetonitrile, THF) to a final concentration of 1 mg/mL. This should be done under an inert atmosphere if possible.

-

Working Solution Preparation: Dilute the stock solution with the same solvent to a suitable concentration for the analytical method being used (e.g., 10-100 µg/mL for HPLC-UV).

4.2. Forced Degradation Studies

For each condition, a solution of the compound (e.g., 100 µg/mL) is subjected to stress. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The industry-accepted range for degradation is typically 5-20%.

4.2.1. Hydrolytic Degradation

-

Acidic Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

Basic Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, taking aliquots at various time points. Neutralize with 0.1 M HCl before analysis.

-

Neutral Hydrolysis: Mix the drug solution with an equal volume of water. Incubate at a controlled temperature (e.g., 60°C) and take aliquots at various time points for analysis.

4.2.2. Oxidative Degradation

-

Mix the drug solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).

-

Incubate at room temperature, protected from light, for a defined period (e.g., up to 24 hours).

-

Withdraw aliquots at various time points and analyze. It may be necessary to quench the reaction with a reagent like sodium bisulfite before analysis.

4.2.3. Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C, 80°C). At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze.

-

Solution State: Incubate a solution of the compound at an elevated temperature (e.g., 60°C) in a sealed vial. Analyze aliquots at various time points.

4.2.4. Photolytic Degradation

-

Solid and Solution State: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples at appropriate time intervals.

4.3. Analytical Method for Stability Assessment

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the range of 254-320 nm).

-

Injection Volume: 10-20 µL.

-

-

Method Validation: The method must be validated for specificity (ability to separate the parent compound from degradants), linearity, accuracy, precision, and sensitivity according to ICH guidelines.

The following workflow illustrates the process of conducting a forced degradation study.

Caption: Workflow for a forced degradation study.

Conclusion and Recommendations

This compound is a reactive molecule requiring careful handling and storage to ensure its integrity. The primary recommendations are:

-

Storage: Store the neat compound at 2-8°C under an inert atmosphere, protected from light and moisture.

-

Solutions: Prepare solutions fresh when possible. For short-term storage, keep at -20°C for up to a month, and for longer-term, at -80°C for up to six months in tightly sealed vials, aliquoted to avoid freeze-thaw cycles.

-

Handling: Use anhydrous solvents and handle under an inert atmosphere to minimize exposure to air and moisture.

-

Stability Verification: For critical applications, it is highly recommended to perform in-house stability studies using a validated analytical method to confirm the purity and stability of the compound under your specific experimental and storage conditions.

By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the risk of degradation and ensure the quality of this compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Determining the Solubility of 2-(Furan-2-yl)-2-oxoacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(Furan-2-yl)-2-oxoacetaldehyde, a key consideration for its application in research and pharmaceutical development. A comprehensive search of scientific literature and chemical databases reveals a notable absence of published quantitative solubility data for this compound. Consequently, this document provides a detailed framework for the experimental determination of its solubility in various solvents. The guide outlines a robust experimental protocol based on the isothermal saturation method, discusses suitable analytical techniques for concentration measurement, and introduces thermodynamic models for data correlation. Furthermore, it includes essential safety precautions for handling this compound and presents a visual workflow to aid in experimental design.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is crucial for a variety of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for chemical synthesis and purification.

-

Drug Development: Influencing bioavailability, formulation design, and dosage form development.

-

Analytical Chemistry: Preparing standard solutions for analysis and understanding chromatographic behavior.

Given the lack of available data, a systematic experimental approach is necessary to characterize the solubility profile of this compound.

Experimental Protocol: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.[1][2][3] The following protocol provides a step-by-step guide for its implementation.

Objective: To determine the saturation solubility of this compound in a given solvent at a constant temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, etc.)

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials or flasks, each containing a known volume or mass of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and may need to be determined empirically (e.g., by taking measurements at different time points until the concentration remains constant). This can take from 24 to 72 hours.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analysis: Determine the concentration of this compound in the diluted sample using a pre-validated analytical technique (see Section 3).

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Data Presentation:

All quantitative solubility data should be systematically recorded. A well-structured table is recommended for clarity and ease of comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Solvent A | XX.X | Value | Value |

| Solvent B | XX.X | Value | Value |

| Solvent C | XX.X | Value | Value |

Analytical Techniques for Concentration Measurement

The choice of analytical method for determining the concentration of the dissolved this compound is crucial for accuracy.[4][5] The selection will depend on the compound's properties and the available instrumentation.

-

High-Performance Liquid Chromatography (HPLC): This is a highly selective and sensitive method. A suitable stationary phase (e.g., C18) and mobile phase would need to be developed. Detection can be achieved using a UV detector, as the furan ring and carbonyl groups are chromophores.

-

UV-Vis Spectrophotometry: This technique is simpler and faster than HPLC. It relies on the compound's ability to absorb light in the UV-Vis spectrum. A calibration curve must be prepared using standard solutions of known concentrations. This method is suitable if the solvent does not interfere with the absorbance of the analyte.

-

Gravimetric Analysis: This method involves evaporating a known volume of the filtered saturated solution to dryness and weighing the remaining solid residue.[6] While simple, it can be less accurate for compounds with low solubility or if the compound is volatile.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data is obtained at different temperatures, thermodynamic models can be used to correlate the data and derive important thermodynamic properties of the dissolution process.[7][8]

-

Van't Hoff Equation: This model relates the change in solubility with temperature to the enthalpy of dissolution.

-

Modified Apelblat Equation: This is a semi-empirical model that is widely used to correlate solubility data with temperature and often provides a good fit for experimental data.[1][7]

-

Jouyban-Acree Model: This model is particularly useful for correlating solubility in binary solvent mixtures.[7]

The application of these models can provide insights into the thermodynamics of dissolution, such as whether the process is endothermic or exothermic.

Safety Precautions

While specific toxicological data for this compound is limited, it is prudent to handle it with care, following standard laboratory safety procedures. Based on safety data for related furan compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Researchers should always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This technical guide provides a comprehensive framework for researchers and professionals to address the current gap in knowledge regarding the solubility of this compound. By following the detailed experimental protocol, employing suitable analytical techniques, and applying thermodynamic models, a thorough understanding of this compound's solubility profile can be achieved. This information is invaluable for its effective utilization in scientific research and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. researchgate.net [researchgate.net]

- 8. pub.vito.be [pub.vito.be]

The Pivotal Role of Furan Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings have led to the development of a diverse array of therapeutic agents. This technical guide provides an in-depth review of the recent advancements in the field, focusing on the synthesis, biological activity, and mechanisms of action of furan derivatives in key therapeutic areas.

Anticancer Activity of Furan Derivatives: A Quantitative Overview

Furan-containing compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The mechanism of action for many of these derivatives involves the inhibition of critical cellular processes such as tubulin polymerization and the disruption of key signaling pathways. The following tables summarize the in vitro cytotoxic activity of several recently developed furan derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | MCF-7 (Breast) | 4.06 | [1][2] |

| MCF-10A (Normal Breast) | >50 | [2] | |

| Compound 7 | MCF-7 (Breast) | 2.96 | [1][2] |

| MCF-10A (Normal Breast) | >50 | [2] | |

| Compound 4c | KYSE70 (Esophageal) | 0.888 (24h) | [3] |

| KYSE150 (Esophageal) | 0.655 (48h) | [3] | |

| Compound 7c | Leukemia SR | 0.09 | |

| Compound 7e | Leukemia SR | 0.05 | |

| Compound 11a | Leukemia SR | 0.06 | |

| Naphthoquinone-furan-2-cyanoacryloyl hybrid 5c | HeLa (Cervical) | 3.10 | |

| Benzofuran derivative 30b | SQ20B (Head and Neck) | Significantly more cytotoxic than parent compound | [4] |

Key Signaling Pathways Targeted by Furan Derivatives

Recent research has elucidated the molecular mechanisms by which furan derivatives exert their anticancer effects. Two of the most prominent signaling pathways targeted by these compounds are the PI3K/Akt/mTOR and the Wnt/β-catenin pathways, both of which are frequently dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a hallmark of many cancers, making it an attractive target for drug development.[5][6] Several furan and benzofuran derivatives have been identified as potent inhibitors of this pathway.[6][7]

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]

- 4. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Furan-2-yl)-2-oxoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Furan-2-yl)-2-oxoacetaldehyde, a furan derivative of interest in chemical synthesis and potentially in drug discovery. This document outlines its chemical identity, physicochemical properties, and potential biological significance, supported by available data and methodologies.

Chemical Identity and Nomenclature

The compound with the systematic name This compound is a bifunctional organic molecule containing both a furan ring and a glyoxal functional group.

IUPAC Name: this compound

Synonyms:

-

Furan-2-yl-oxo-acetaldehyde[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄O₃ | [1][2] |

| Molecular Weight | 124.096 g/mol | [1] |

| CAS Number | 17090-71-0 | [1][2] |

| Physical State | Yellow solid | [1] |

| Melting Point | 68-70 °C | [1] |

| InChI | InChI=1S/C6H4O3/c7-4-5(8)6-2-1-3-9-6/h1-4H | [3] |

| SMILES | O=CC(=O)c1ccco1 | [2] |

Synthesis and Experimental Protocols

Below is a representative, hypothetical experimental workflow for the synthesis of a furan derivative, which can be adapted for the synthesis of this compound.

Hypothetical Experimental Protocol: Oxidation of 2-Acetylfuran

Objective: To synthesize this compound from 2-acetylfuran.

Materials:

-

2-Acetylfuran

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylfuran in a mixture of dioxane and water.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the selenium byproduct.

-

Extract the aqueous filtrate with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.